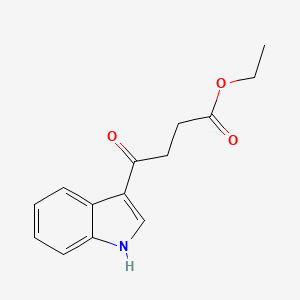
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Descripción general
Descripción
-(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (also known as SIPD) is a heterocyclic compound that has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. SIPD has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In recent years, the use of SIPD in laboratory experiments has become increasingly popular due to its ability to modulate various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
SIPD has been studied extensively for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, SIPD has been used as a building block for the synthesis of heterocyclic compounds and as a reagent for the synthesis of polymers. In medicinal chemistry, SIPD has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties. In addition, SIPD has been used in laboratory experiments to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The exact mechanism of action of SIPD is not yet fully understood. However, it is believed that SIPD is able to modulate various biochemical and physiological processes through its ability to interact with proteins and other molecules. In particular, SIPD has been found to interact with various enzymes, receptors, and transcription factors, which may explain its anti-inflammatory, antioxidant, and anti-cancer properties.
Biochemical and Physiological Effects
SIPD has been found to have a wide range of biochemical and physiological effects. In particular, SIPD has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, SIPD has been found to modulate the expression of various genes, proteins, and enzymes, which may explain its ability to modulate various biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SIPD has several advantages for use in laboratory experiments. First, SIPD is relatively easy to synthesize, making it a convenient reagent for laboratory experiments. In addition, SIPD is relatively stable and can be stored for long periods of time without significant degradation. Finally, SIPD is relatively non-toxic, making it safe for use in laboratory experiments.
On the other hand, SIPD also has several limitations for use in laboratory experiments. First, SIPD is relatively expensive, making it difficult to use in large-scale experiments. In addition, SIPD is relatively unstable in the presence of light and oxygen, making it difficult to use in experiments that require prolonged exposure to these conditions. Finally, SIPD is relatively insoluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
Despite its advantages and limitations, SIPD has a wide range of potential applications in laboratory experiments. In the future, SIPD may be used to modulate the expression of various genes and proteins, as well as to study the biochemical and physiological effects of various compounds. In addition, SIPD may be used to synthesize various heterocyclic compounds and polymers. Finally, SIPD may be used in the development of new drugs and therapies for the treatment of various diseases.
Propiedades
IUPAC Name |
(4S)-4-propan-2-yl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)11-8-15-12(14-11)7-10-5-3-4-6-13-10/h3-6,9,11H,7-8H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTSYGYSDWKLDH-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3325585.png)
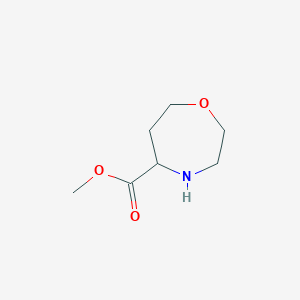
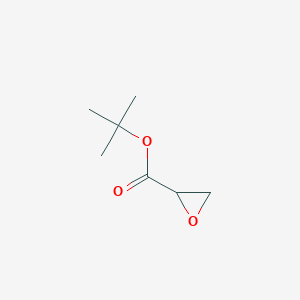
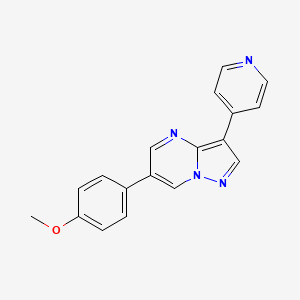

![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)
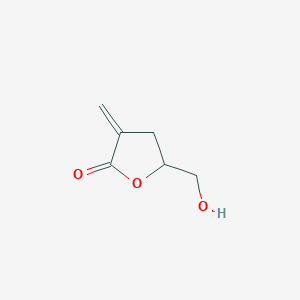
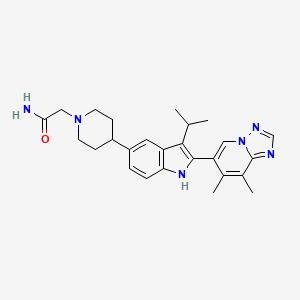
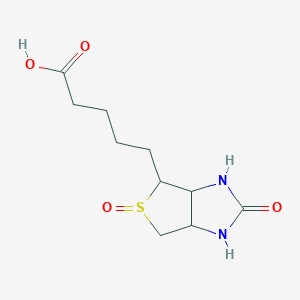
![2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3325654.png)

